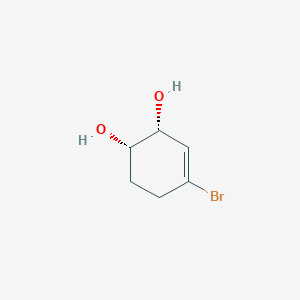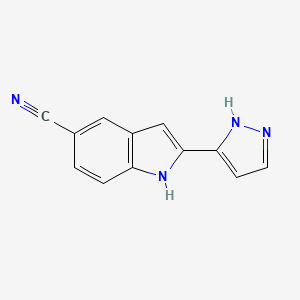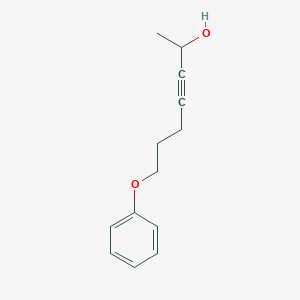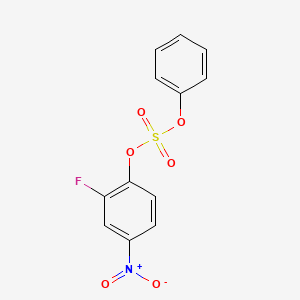
8,8'-(Diselane-1,2-diyl)bis(4-methylquinoline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,8’-(Diselane-1,2-diyl)bis(4-methylquinoline) is an organoselenium compound characterized by the presence of two selenium atoms bridging two 4-methylquinoline units
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-(Diselane-1,2-diyl)bis(4-methylquinoline) typically involves the reaction of 4-methylquinoline with selenium reagents under controlled conditions. One common method involves the use of diselenides, which react with 4-methylquinoline in the presence of a catalyst to form the desired compound. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
While specific industrial production methods for 8,8’-(Diselane-1,2-diyl)bis(4-methylquinoline) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
8,8’-(Diselane-1,2-diyl)bis(4-methylquinoline) can undergo various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides or other reduced selenium species.
Substitution: The quinoline units can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of selenoxides, while reduction can produce selenides.
Applications De Recherche Scientifique
8,8’-(Diselane-1,2-diyl)bis(4-methylquinoline) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic applications.
Medicine: Research is ongoing into the compound’s potential as an antioxidant and its ability to modulate biological pathways involving selenium.
Industry: It may be used in the development of materials with unique electronic or photonic properties due to the presence of selenium.
Mécanisme D'action
The mechanism by which 8,8’-(Diselane-1,2-diyl)bis(4-methylquinoline) exerts its effects is primarily related to the chemical reactivity of the selenium atoms. Selenium can participate in redox reactions, acting as an antioxidant by neutralizing reactive oxygen species. Additionally, the compound can interact with biological molecules, potentially modulating enzyme activity or signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-bis(4-methoxybenzyl)diselane
- Ethane-1,2-diyl bis(4-methylbenzenesulfonate)
Uniqueness
8,8’-(Diselane-1,2-diyl)bis(4-methylquinoline) is unique due to its specific structure, which includes two selenium atoms bridging two quinoline units. This structure imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, compared to other diselenides or related compounds.
Propriétés
Numéro CAS |
725709-19-3 |
|---|---|
Formule moléculaire |
C20H16N2Se2 |
Poids moléculaire |
442.3 g/mol |
Nom IUPAC |
4-methyl-8-[(4-methylquinolin-8-yl)diselanyl]quinoline |
InChI |
InChI=1S/C20H16N2Se2/c1-13-9-11-21-19-15(13)5-3-7-17(19)23-24-18-8-4-6-16-14(2)10-12-22-20(16)18/h3-12H,1-2H3 |
Clé InChI |
MJARDWSKQJJQAI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC=C(C2=NC=C1)[Se][Se]C3=CC=CC4=C(C=CN=C43)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(Dihexylamino)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-YL)acetamide](/img/structure/B14209391.png)





![N,N-Dimethyl-3-[(prop-2-en-1-yl)amino]but-2-enamide](/img/structure/B14209430.png)


![4-Chloro-5-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14209456.png)
![1-Methyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione](/img/structure/B14209462.png)
![4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)benzohydrazide](/img/structure/B14209472.png)
![4-Methyl-N-[1-(4-methylbenzene-1-sulfonyl)butyl]benzene-1-sulfonamide](/img/structure/B14209483.png)
